molecular formula C5H6Cl2N2 B12892709 4-chloro-1-(2-chloroethyl)-1H-pyrazole

4-chloro-1-(2-chloroethyl)-1H-pyrazole

Cat. No.: B12892709
M. Wt: 165.02 g/mol
InChI Key: VXZXLRNAFILGIY-UHFFFAOYSA-N
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Description

4-chloro-1-(2-chloroethyl)-1H-pyrazole is an organic compound characterized by a pyrazole ring substituted with chloro and chloroethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-(2-chloroethyl)-1H-pyrazole typically involves the reaction of 4-chloropyrazole with 2-chloroethyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can optimize reaction conditions, such as temperature and pressure, to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-(2-chloroethyl)-1H-pyrazole can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloroethyl group can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.

    Reduction: Reduction reactions can convert the chloro groups to hydrogen atoms, yielding dechlorinated pyrazole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) are commonly used.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride as reducing agents.

Major Products

    Nucleophilic Substitution: Products include azidoethyl-pyrazole or thioethyl-pyrazole.

    Oxidation: Pyrazole oxides.

    Reduction: Dechlorinated pyrazole derivatives.

Scientific Research Applications

4-chloro-1-(2-chloroethyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its role in drug development, particularly in designing molecules that can interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4-chloro-1-(2-chloroethyl)-1H-pyrazole exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroethyl group can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-1H-pyrazole: Lacks the chloroethyl group, making it less reactive in certain nucleophilic substitution reactions.

    1-(2-chloroethyl)-1H-pyrazole: Similar structure but without the additional chloro substitution on the pyrazole ring.

    4-bromo-1-(2-chloroethyl)-1H-pyrazole: Bromine substitution instead of chlorine, which can alter reactivity and biological activity.

Uniqueness

4-chloro-1-(2-chloroethyl)-1H-pyrazole is unique due to the presence of both chloro and chloroethyl groups, which confer distinct reactivity patterns and potential biological activities. This dual substitution allows for a broader range of chemical modifications and applications compared to its analogs.

Properties

IUPAC Name

4-chloro-1-(2-chloroethyl)pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6Cl2N2/c6-1-2-9-4-5(7)3-8-9/h3-4H,1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXZXLRNAFILGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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